molecular formula C9H13NO2 B11916153 (r)-3-(1-Amino-3-hydroxypropyl)phenol

(r)-3-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B11916153
M. Wt: 167.20 g/mol
InChI Key: YWBVXJDWRKZBLW-SECBINFHSA-N
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Description

®-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative.

    Amination: Introduction of the amino group through reductive amination or other suitable methods.

    Hydroxylation: Introduction of the hydroxyl group using oxidation reactions or other suitable methods.

    Chiral Resolution: Separation of the ®-enantiomer using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Amino-3-hydroxypropyl)phenol may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

    Purification: Use of crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (s)-3-(1-Amino-3-hydroxypropyl)phenol: The enantiomer of the compound with different biological activity.

    3-(1-Amino-3-hydroxypropyl)phenol: The racemic mixture containing both ® and (s) enantiomers.

    3-(1-Amino-2-hydroxypropyl)phenol: A similar compound with a different position of the hydroxyl group.

Uniqueness

®-3-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m1/s1

InChI Key

YWBVXJDWRKZBLW-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CCO)N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N

Origin of Product

United States

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